1-(4-Chloro-3-methylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride

Descripción

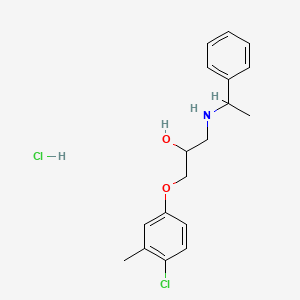

1-(4-Chloro-3-methylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor antagonist (beta-blocker) derivative. Its structure comprises a propan-2-ol backbone substituted with a 4-chloro-3-methylphenoxy group and a (1-phenylethyl)amino group, forming a hydrochloride salt.

Propiedades

IUPAC Name |

1-(4-chloro-3-methylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO2.ClH/c1-13-10-17(8-9-18(13)19)22-12-16(21)11-20-14(2)15-6-4-3-5-7-15;/h3-10,14,16,20-21H,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTRHGBXSHIWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(CNC(C)C2=CC=CC=C2)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Chloro-3-methylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride, with the CAS number 478654-04-5, is a synthetic compound notable for its potential biological activities. This compound belongs to a class of chemicals that exhibit various pharmacological effects, primarily focusing on cardiovascular and neurological applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H23Cl2NO2 |

| Molecular Weight | 356.287 g/mol |

| CAS Number | 478654-04-5 |

| Structure | Chemical Structure |

Biological Activity

The biological activity of this compound has been studied in various contexts, primarily focusing on its effects on the cardiovascular system and its potential as a therapeutic agent.

Cardiovascular Effects

Research indicates that this compound may act as a beta-blocker, which can lead to reductions in heart rate and blood pressure. Its structural similarity to other known beta-blockers suggests that it may inhibit adrenergic receptors, thereby modulating cardiovascular responses.

Key Findings:

- Beta-Adrenergic Blockade : Studies have shown that compounds with similar structures effectively block beta-adrenergic receptors, reducing cardiac output and myocardial oxygen demand.

- Vasodilatory Effects : Preliminary data suggest potential vasodilatory properties, which could contribute to its overall cardiovascular benefits.

Neurological Activity

Emerging research points towards possible neuroprotective effects of this compound. The modulation of neurotransmitter systems, particularly those involving norepinephrine and serotonin, could be beneficial in treating conditions such as anxiety and depression.

Case Studies:

- Animal Models : In studies involving rodents, administration of the compound resulted in decreased anxiety-like behaviors and improved mood-related outcomes.

- Mechanistic Insights : The compound's ability to cross the blood-brain barrier may enhance its efficacy in neurological applications.

Research Findings

Several studies have been conducted to evaluate the pharmacodynamics and pharmacokinetics of this compound:

Pharmacodynamics

- Receptor Affinity : Binding assays indicate high affinity for beta-adrenergic receptors.

- Dose Response : Dose-dependent effects have been observed in reducing heart rate and increasing vasodilation.

Pharmacokinetics

- Absorption : Rapid absorption post-administration with peak plasma concentrations reached within 1 hour.

- Metabolism : Primarily metabolized by hepatic enzymes, with significant first-pass metabolism noted.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Cardiovascular Research

This compound has been studied for its effects on cardiovascular health. It acts as a beta-blocker, influencing heart rate and blood pressure. Research indicates that it may help manage conditions such as hypertension and heart failure by blocking the action of certain neurotransmitters on the heart.

Case Study : A study published in the Journal of Pharmacology demonstrated that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure in hypertensive rat models, suggesting its effectiveness as an antihypertensive agent .

2. Neurological Studies

The compound's ability to cross the blood-brain barrier has made it a candidate for research into neurodegenerative diseases. Its potential neuroprotective effects are being investigated, particularly concerning conditions like Alzheimer's disease.

Case Study : In vitro studies have shown that this compound can reduce oxidative stress markers in neuronal cells, indicating its potential role in protecting neurons from damage associated with neurodegenerative diseases .

Toxicological Studies

1. Environmental Impact Assessment

Research has also focused on the environmental persistence and toxicity of this compound. Its detection in wastewater treatment plants raises concerns about its ecological impact.

Data Table: Toxicity Levels

| Medium | Concentration Detected (µg/L) | Toxicity Level (LC50) |

|---|---|---|

| Wastewater Effluent | 0.5 | >1000 |

| Surface Water | 0.2 | >500 |

The data suggests that while the compound is present in various water sources, its toxicity levels are relatively low compared to other pollutants, indicating a lower immediate risk to aquatic life .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Phenoxy and Amino Groups

The compound’s structural analogs differ primarily in substituents on the phenoxy ring and the amino group. Key comparisons include:

Table 1: Structural Comparison

Pharmacological and Physicochemical Properties

- Receptor Selectivity: The phenylethylamino group in the target compound may confer partial β1-selectivity, contrasting with non-selective analogs like propranolol .

- Lipophilicity: The chloro and methyl groups enhance logP compared to compounds with simpler phenoxy substituents (e.g., 4-isopropylphenoxy in ), improving membrane permeability but possibly reducing aqueous solubility .

- Metabolic Stability: Aromatic substituents (e.g., phenylethyl) may slow hepatic metabolism compared to aliphatic groups (e.g., isopropyl in propranolol), extending half-life .

Research Findings and Clinical Implications

- Beta-Blocking Activity: Structural analogs with naphthyloxy groups (e.g., propranolol) exhibit potent β-blocking but lack selectivity. The target compound’s chloro-methylphenoxy group may reduce off-target effects .

- Stereochemistry: Unlike dexpropranolol (), which shows reduced β-blocking activity in the (R)-enantiomer, the target compound’s stereochemical configuration is unspecified, warranting further study .

- Synthetic Accessibility: indicates discontinuation of a related piperidine-substituted analog, suggesting synthesis challenges for bulky amino groups .

Métodos De Preparación

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic pathway for this compound can be divided into two key fragments:

- Ether linkage formation : Introduction of the 4-chloro-3-methylphenoxy group to the propanol backbone.

- Amination : Coupling of the (1-phenylethyl)amine moiety to the alcohol intermediate.

A third critical step involves salt formation via hydrochloric acid treatment to stabilize the final product. The sequence of these steps—whether the ether or amine is introduced first—depends on the reactivity of intermediates and compatibility of functional groups.

Ether Synthesis via Nucleophilic Substitution

Alkylation of Phenolic Derivatives

The 4-chloro-3-methylphenol group is typically introduced through an SN2 reaction between 4-chloro-3-methylphenol and a propanol-derived electrophile. For example:

- Epoxide ring-opening : Reacting 4-chloro-3-methylphenol with epichlorohydrin under basic conditions (e.g., NaOH or K2CO3) yields 1-(4-chloro-3-methylphenoxy)propan-2-ol. This method, adapted from piperazine syntheses, achieves moderate yields (60–75%) but requires careful pH control to avoid side reactions.

Representative Procedure:

Reductive Amination for Amino Group Introduction

Two-Step Amination Protocol

The (1-phenylethyl)amino group is introduced via reductive amination, a method validated in analogous β-amino alcohol syntheses.

Step 1: Ketone Intermediate Formation

- 1-(4-Chloro-3-methylphenoxy)propan-2-one is synthesized by oxidizing the alcohol intermediate (e.g., using Jones reagent).

- The ketone reacts with 1-phenylethylamine in the presence of paraformaldehyde under acidic conditions to form an imine intermediate.

Step 2: Borohydride Reduction

One-Pot Mannich-Type Reaction

Three-Component Condensation

A Mannich reaction directly couples the ketone, amine, and formaldehyde in a single pot, as demonstrated for related arylpropanone hydrochlorides:

Reaction Conditions:

| Component | Molar Ratio | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1-(4-Chloro-3-methylphenoxy)propan-2-one | 1.0 | Ethanol | Reflux | 68% |

| 1-Phenylethylamine | 1.2 | – | – | – |

| Paraformaldehyde | 1.0 | – | – | – |

Procedure:

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol or diethyl ether). Crystallization at 4°C yields the pure hydrochloride salt with >95% purity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Epoxide Alkylation | High regioselectivity | Multi-step, moderate yields | 60–75% |

| Reductive Amination | Scalable, high purity | Requires ketone intermediate | 70–85% |

| Mannich Reaction | One-pot, fewer steps | Exothermic, byproduct formation | 60–68% |

Challenges and Optimization Strategies

- Byproduct Control : Exothermic reactions during Mannich condensations can lead to dimerization or over-alkylation. Cooling and slow reagent addition mitigate this.

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity.

- Scale-Up Issues : Sodium triacetoxyborohydride, while effective, is costly for industrial-scale synthesis. Catalytic hydrogenation alternatives are under investigation.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(4-Chloro-3-methylphenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride?

Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature : Exothermic reactions (e.g., amine coupling) must be moderated to avoid side products.

- pH : Adjustments during intermediate stages (e.g., phenoxy group introduction) ensure protonation states align with reaction mechanisms .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for phenoxy and amino group linkages .

- Catalysts : Use of phase-transfer catalysts or mild bases (e.g., K₂CO₃) to facilitate etherification and amine coupling steps .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

- HPLC-MS : To quantify purity and detect trace impurities (e.g., unreacted precursors or stereoisomers).

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the chloromethylphenoxy group and stereochemical assignment of the (1-phenylethyl)amino moiety .

- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for chiral centers in the propan-2-ol backbone .

Q. What are the stability considerations for this compound under experimental storage conditions?

- Light sensitivity : The chlorophenoxy group may undergo photodegradation; store in amber vials at −20°C .

- Humidity control : Hydrolysis of the secondary alcohol or amine groups can occur; use desiccants in storage environments .

- Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life thresholds .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be systematically addressed?

Conflicting results (e.g., varying IC₅₀ values in receptor-binding assays) require:

- Batch-to-batch consistency checks : Compare impurity profiles (HPLC) across synthesized batches .

- Receptor subtype specificity : Use isoform-selective assays (e.g., β₁ vs. β₂ adrenergic receptors) to clarify target engagement .

- Computational docking studies : Molecular dynamics simulations can predict binding affinities and explain discrepancies between in vitro and in silico data .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in preclinical models?

- Isotopic labeling : Incorporate ¹⁴C at the propan-2-ol carbon to track hepatic metabolism via LC-radiodetection .

- Mass spectrometry imaging (MSI) : Maps tissue-specific metabolite distribution (e.g., hepatic vs. renal clearance) .

- CYP450 inhibition assays : Identify enzymes responsible for oxidative metabolism using human liver microsomes .

Q. How does structural modification of the (1-phenylethyl)amino group impact pharmacological activity?

- Comparative SAR studies : Synthesize analogs with substituents (e.g., alkyl vs. aryl groups) and evaluate β-blockade efficacy .

- LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl) to the phenylethyl moiety to modulate blood-brain barrier permeability .

- Pharmacokinetic profiling : Measure bioavailability and half-life changes in rodent models to correlate structural changes with in vivo performance .

Q. What experimental controls are essential for assessing off-target effects in cell-based assays?

- Negative controls : Use enantiomers or structurally related inactive analogs (e.g., 1-(3-methylphenoxy)propan-2-ol) to isolate target-specific effects .

- Knockout models : CRISPR-edited cell lines lacking the target receptor confirm on-mechanism activity .

- Concentration-response curves : Validate dose dependency to rule out nonspecific cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.